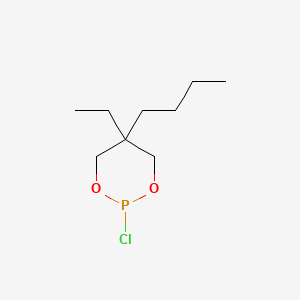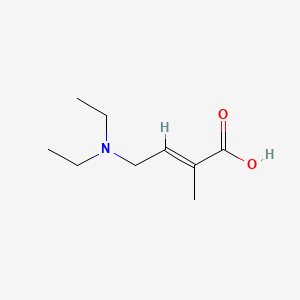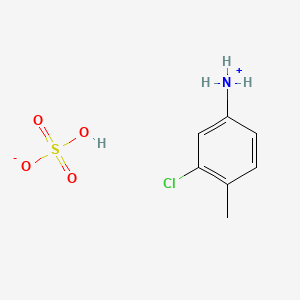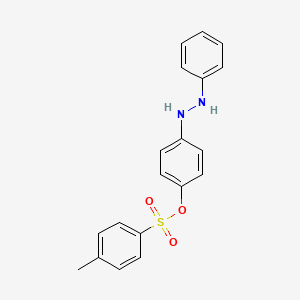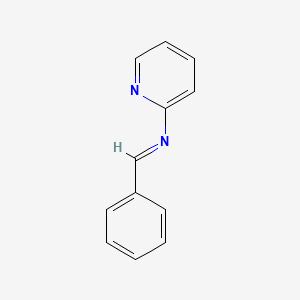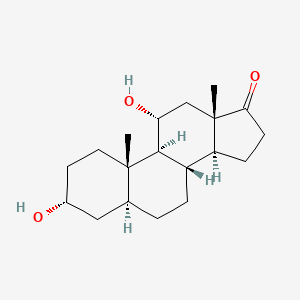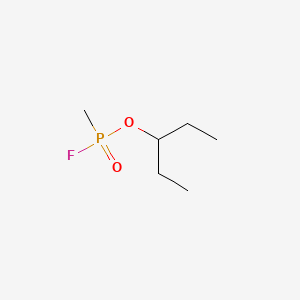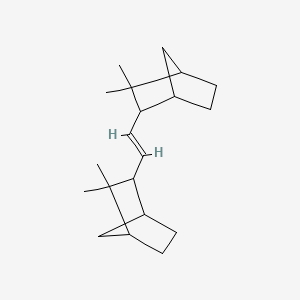
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer is a chemical compound with the molecular formula C10H16. It is a derivative of bicyclo(2.2.1)heptane, featuring two methyl groups and a methylene group. This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer typically involves the dimerization of 2,2-dimethyl-3-methylenebicyclo(2.2.1)heptane. This process can be achieved through catalytic or thermal methods. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the dimerization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale dimerization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is typically carried out in specialized reactors designed to handle the specific requirements of the reaction.
化学反応の分析
Types of Reactions
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylene group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can produce halogenated derivatives.
科学的研究の応用
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: The compound’s derivatives are explored for potential biological activity.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer involves its interaction with molecular targets through its reactive methylene group. This group can participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
Camphene: A bicyclic monoterpene with a similar structure.
2,3-Dimethylene-bicyclo(2.2.1)heptane: Another derivative with different substituents.
Uniqueness
Bicyclo(2.2.1)heptane, 2,2-dimethyl-3-methylene-, dimer is unique due to its specific substitution pattern and reactivity. Its dimeric form also distinguishes it from other similar compounds, providing unique properties and applications.
特性
CAS番号 |
35138-79-5 |
|---|---|
分子式 |
C20H32 |
分子量 |
272.5 g/mol |
IUPAC名 |
3-[(E)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethenyl]-2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C20H32/c1-19(2)15-7-5-13(11-15)17(19)9-10-18-14-6-8-16(12-14)20(18,3)4/h9-10,13-18H,5-8,11-12H2,1-4H3/b10-9+ |
InChIキー |
OVBPQEVETHUSDI-MDZDMXLPSA-N |
異性体SMILES |
CC1(C2CCC(C2)C1/C=C/C3C4CCC(C4)C3(C)C)C |
正規SMILES |
CC1(C2CCC(C2)C1C=CC3C4CCC(C4)C3(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



